![molecular formula C13H12N4OS B5779848 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5779848.png)
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole
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Overview
Description
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core substituted with a sulfanyl group linked to a dimethylpyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with a suitable benzoxadiazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The benzoxadiazole ring can participate in electrophilic substitution reactions.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Halogenated or nitrated derivatives.
Reduction: Amines.
Scientific Research Applications
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antiviral and anticancer agent.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit viral replication by interfering with viral enzymes or block cancer cell proliferation by targeting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid
- 5-{[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]methyl}-2,1,3-benzoxadiazole
Uniqueness
5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole is unique due to its specific combination of a benzoxadiazole core with a dimethylpyrimidinyl sulfanyl group. This structural arrangement imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-2,1,3-benzoxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-5-9(2)15-13(14-8)19-7-10-3-4-11-12(6-10)17-18-16-11/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVSUMBHUQWLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC3=NON=C3C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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